molecular formula C17H27NO2 B8534701 4-[4-(Hexyloxy)phenyl]piperidin-4-OL CAS No. 208537-38-6

4-[4-(Hexyloxy)phenyl]piperidin-4-OL

Cat. No. B8534701
M. Wt: 277.4 g/mol
InChI Key: LCIQCQZTGYYLAZ-UHFFFAOYSA-N
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Patent
US06743776B2

Procedure details

To a solution of 1-benzyloxycarbonyl-4-(4-hexyloxyphenyl)-4-hydroxypiperidine (1.4 g) in methanol (28 ml) was added dry 10% palladium on carbon (0.7 g) and stirred for 6 hours under hydrogen atmosphere. The palladium on carbon was filtered off, and the filtrate was evaporated under reduced pressure to give 4-(4-hexyloxyphenyl)-4-hydroxypiperidine (0.74 g).
Name
1-benzyloxycarbonyl-4-(4-hexyloxyphenyl)-4-hydroxypiperidine
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][C:14]([C:18]2[CH:23]=[CH:22][C:21]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])=[CH:20][CH:19]=2)([OH:17])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>CO>[CH2:25]([O:24][C:21]1[CH:22]=[CH:23][C:18]([C:14]2([OH:17])[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]2)=[CH:19][CH:20]=1)[CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]

Inputs

Step One
Name
1-benzyloxycarbonyl-4-(4-hexyloxyphenyl)-4-hydroxypiperidine
Quantity
1.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)(O)C1=CC=C(C=C1)OCCCCCC
Name
Quantity
28 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 6 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry 10% palladium on carbon (0.7 g)
FILTRATION
Type
FILTRATION
Details
The palladium on carbon was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CCCCC)OC1=CC=C(C=C1)C1(CCNCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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